For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to 5-Nitroindazole
This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activity of 5-Nitroindazole. The information is intended for use in research, drug discovery, and development.
Core Chemical Identity
5-Nitroindazole is a heterocyclic aromatic organic compound. Its structure consists of a bicyclic system where a benzene (B151609) ring is fused to a pyrazole (B372694) ring, with a nitro group substituted at position 5.[1] This scaffold is of significant interest in medicinal chemistry, serving both as a bioactive molecule itself and as a crucial intermediate for the synthesis of more complex derivatives.[1][2]
The presence of the indazole core and the electron-withdrawing nitro group gives the molecule properties of a polar heteroaromatic compound.[1]
Chemical Structure and Identifiers
The structural and identifying information for 5-Nitroindazole is summarized below.
| Identifier | Value |
| IUPAC Name | 5-nitro-1H-indazole[3] |
| CAS Number | 5401-94-5[3][4][5] |
| Molecular Formula | C₇H₅N₃O₂[3][4][5] |
| Molecular Weight | 163.13 g/mol [3][4][5] |
| Canonical SMILES | C1=CC2=C(C=C1--INVALID-LINK--[O-])C=NN2[1][3] |
| InChI Key | WSGURAYTCUVDQL-UHFFFAOYSA-N[1][3] |
| Synonyms | 5-Nitro-1H-indazole, 5-NI[3][4] |
Physicochemical Properties
5-Nitroindazole is typically a yellow to light-orange crystalline solid at room temperature.[1][4] It is stable under normal storage conditions.[1][6] Key quantitative properties are detailed in the table below.
| Property | Value |
| Appearance | White to Yellow/Beige or light yellow crystalline powder.[1] |
| Melting Point | 204 - 212 °C[2][4][6] |
| Boiling Point | 383.3 °C at 760 mmHg (Predicted)[6] |
| Density | 1.525 ± 0.06 g/cm³ (Predicted)[6] |
| Water Solubility | Sparingly soluble (14.2 µg/mL).[1][6] |
| pKa | 11.71 ± 0.40 (Predicted)[1] |
| LogP | 2.0[6] |
| Storage Temperature | Room Temperature, sealed in a dry place.[1][7] |
Synthesis and Reactivity
5-Nitroindazole is primarily synthesized through diazotization and cyclization reactions. It serves as a versatile intermediate in organic synthesis.
Synthetic Routes
Common methods for the preparation of 5-nitroindazole include:
-
From 2-Amino-5-nitrotoluene: This classic route involves the diazotization of 2-amino-5-nitrotoluene in glacial acetic acid with sodium nitrite (B80452), followed by intramolecular cyclization.[6][8]
-
From 2-Methyl-4-nitroaniline (B30703): A similar approach uses the diazotization of 2-methyl-4-nitroaniline in acetic acid.[9]
-
From 2-Fluoro-5-nitrobenzaldehyde: This method involves a condensation reaction with hydrazine (B178648) hydrate (B1144303) in DMF.[9]
The nitration of indazole itself can also yield 5-nitroindazole, though control of regioselectivity is crucial.[1] Further nitration of 5-nitroindazole can produce dinitroindazoles, such as 3,5-dinitroindazole and 2,5-dinitroindazole.[10][11]
Caption: A generalized workflow for the synthesis of 5-nitroindazole.
Experimental Protocol: Synthesis from 2-Amino-5-nitrotoluene
This protocol is adapted from the procedure published in Organic Syntheses.[6][8]
-
Dissolution: In a 5-liter round-bottomed flask equipped with a mechanical stirrer, dissolve 55 g (0.36 mole) of 2-amino-5-nitrotoluene in 2.5 L of glacial acetic acid.
-
Diazotization: Prepare a solution of 25 g (0.36 mole) of sodium nitrite in 60 ml of water. Add this solution all at once to the stirred acetic acid solution. Maintain the temperature below 25°C during this addition, using an ice bath if necessary.
-
Reaction: Continue stirring for 15 minutes to complete the diazotization. If any yellow precipitate (presumed diazoamino compound) forms, it should be filtered and discarded.
-
Cyclization: Allow the reaction solution to stand at room temperature for 3 days.
-
Concentration: Concentrate the solution on a steam bath under reduced pressure until further evaporation is difficult.
-
Isolation: Stir the residue with 200 ml of water and filter the crude product. Wash the filter cake thoroughly with cold water.
-
Drying & Purification: Dry the crude material in an oven at 80–90°C. The crude product (typically 47–57 g, 80–96% yield) can be purified by recrystallization from approximately 650 ml of boiling methanol (B129727) with decolorizing charcoal.
-
Final Product: The recrystallized product appears as pale yellow needles with a melting point of 208–209°C.[8] The final yield is typically 42–47 g (72–80%).[6][8]
Biological Activity and Mechanism of Action
The primary and most well-documented biological activity of 5-nitroindazole is its role as a selective inhibitor of neuronal nitric oxide synthase (nNOS).[1]
Inhibition of Neuronal Nitric Oxide Synthase (nNOS)
Nitric oxide (NO) is a critical signaling molecule in the nervous system, synthesized from L-arginine by the enzyme nitric oxide synthase (NOS). There are three main isoforms of NOS: neuronal (nNOS or NOS-1), inducible (iNOS or NOS-2), and endothelial (eNOS or NOS-3).
5-Nitroindazole demonstrates selectivity for the neuronal isoform, nNOS.[1] Its mechanism of action involves blocking the production of nitric oxide, which plays a role in various neurological processes.[1] This inhibition is achieved by competing with both the substrate L-arginine and the cofactor tetrahydrobiopterin (B1682763) at the enzyme's active site. The inhibition of nNOS by 5-nitroindazole has made it a valuable tool in neuroscience research for studying the roles of NO in excitotoxicity and neurodegenerative diseases.[12][13]
Caption: Inhibition of the nNOS pathway by 5-nitroindazole.
Scaffold for Drug Development
Beyond its direct activity, 5-nitroindazole is a key building block for synthesizing derivatives with a wide range of therapeutic potential.[2] The nitroindazole scaffold has been explored for:
-
Antiparasitic Agents: Derivatives have shown significant activity against Trichomonas vaginalis (trichomonacidal), Trypanosoma cruzi (antichagasic), and Acanthamoeba castellanii.[14][15][16][17] The mechanism is often linked to the nitro group, which can induce oxidative stress in the parasites.[18]
-
Antineoplastic Agents: Certain 5-nitroindazole derivatives have demonstrated moderate activity against tumor cell lines such as TK-10 and HT-29.[14][15]
-
Kinase Inhibitors: The indazole ring is a versatile scaffold in medicinal chemistry for developing various enzyme inhibitors.[1]
For example, specific derivatives have shown potent activity against A. castellanii trophozoites, with IC₅₀ values lower than the reference drug chlorhexidine (B1668724) digluconate.[16]
Experimental Protocol: nNOS Inhibition Assay (Citrulline Formation)
This is a representative protocol to measure the inhibitory effect of 5-nitroindazole on nNOS activity. The assay quantifies the conversion of [³H]L-arginine to [³H]L-citrulline.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT, 1 mM MgCl₂, and 0.5 mM CaCl₂).
-
Prepare solutions of nNOS enzyme, L-arginine (spiked with [³H]L-arginine), NADPH, calmodulin, and tetrahydrobiopterin (BH₄).
-
Prepare various concentrations of 5-nitroindazole in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a microcentrifuge tube, combine the reaction buffer, NADPH, calmodulin, BH₄, and the desired concentration of 5-nitroindazole or vehicle control.
-
Add the nNOS enzyme to the mixture and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding the [³H]L-arginine solution.
-
Incubate the reaction for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
Reaction Termination and Separation:
-
Stop the reaction by adding a stop buffer (e.g., 20 mM HEPES, pH 5.5, with 2 mM EDTA).
-
Apply the reaction mixture to a cation-exchange resin column (e.g., Dowex AG 50W-X8) pre-equilibrated with the stop buffer. The positively charged, unreacted [³H]L-arginine will bind to the resin, while the neutral [³H]L-citrulline will flow through.
-
-
Quantification:
-
Collect the eluate containing [³H]L-citrulline.
-
Measure the radioactivity in the eluate using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of [³H]L-citrulline produced.
-
Plot the enzyme activity against the concentration of 5-nitroindazole to determine the IC₅₀ value.
-
Safety and Handling
5-Nitroindazole is classified as harmful and an irritant. Standard laboratory safety precautions are required when handling this compound.
GHS Hazard Information
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed.[19][20] |
| Skin Irritation (Category 2) | H315: Causes skin irritation.[19][20] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation.[19][20] |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation.[19][20] |
This is an aggregated GHS classification and may not be exhaustive.[6]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[19][21]
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles (conforming to EN166 or NIOSH standards).[19][21][22]
-
Skin Protection: Handle with impervious gloves (e.g., nitrile rubber). Wear a lab coat or other appropriate protective clothing to prevent skin exposure.[19][21][22]
-
Respiratory Protection: Avoid formation and inhalation of dust. If ventilation is inadequate, use a NIOSH or EN 149 approved respirator.[21][22]
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[19][22]
First Aid Measures
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[20][22]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[19][22]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[19][20]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[19][20][22]
Storage and Disposal
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[19][21][22]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[19]
References
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. 5-Nitroindazole | C7H5N3O2 | CID 21501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. macsenlab.com [macsenlab.com]
- 5. scbt.com [scbt.com]
- 6. echemi.com [echemi.com]
- 7. 5401-94-5|5-Nitro-1H-indazole|BLD Pharm [bldpharm.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 5-Nitroindazole synthesis - chemicalbook [chemicalbook.com]
- 10. usbio.net [usbio.net]
- 11. 5-Nitroindazole | 5401-94-5 [chemicalbook.com]
- 12. 7-Nitroindazole - Wikipedia [en.wikipedia.org]
- 13. Selective Nitric Oxide Synthase Inhibitor 7-Nitroindazole Protects against Cocaine-Induced Oxidative Stress in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and biological properties of new 5-nitroindazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. digibug.ugr.es [digibug.ugr.es]
- 17. Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. watson-int.com [watson-int.com]
- 20. Page loading... [wap.guidechem.com]
- 21. 5-Nitroindazole(5401-94-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 22. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

